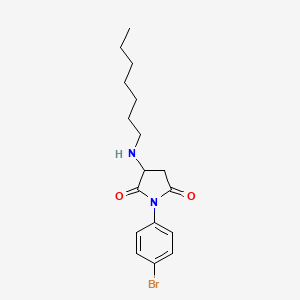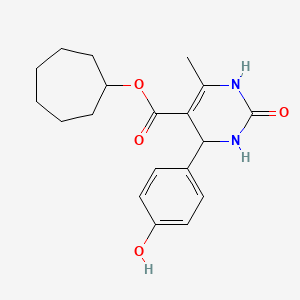
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione, also known as Brivaracetam, is a chemical compound that belongs to the racetam family. It was first discovered in 1994 and was later developed as an anticonvulsant drug. Brivaracetam has been shown to be effective in treating epilepsy and has been approved by the US Food and Drug Administration (FDA) for this purpose.
Mechanism of Action
The exact mechanism of action of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work by binding to a specific site on SV2A, which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This reduction in glutamate release leads to a decrease in neuronal excitability, which helps to prevent seizures.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This reduction in glutamate release leads to a decrease in neuronal excitability, which helps to prevent seizures. 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has also been shown to have a low affinity for other receptors, which reduces the risk of adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is its high potency and selectivity for SV2A. This makes it a useful tool for studying the role of SV2A in neurotransmitter release and neuronal excitability. However, one limitation of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione. One area of interest is the development of new analogs of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione that have improved solubility and pharmacokinetic properties. Another area of interest is the use of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione in combination with other anticonvulsant drugs to improve seizure control. Additionally, there is ongoing research on the role of SV2A in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, which may lead to new therapeutic applications for 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzaldehyde with heptylamine to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate in the presence of a base to yield the desired product.
Scientific Research Applications
1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione has been extensively studied for its anticonvulsant properties. It has been shown to be effective in treating various types of epilepsy, including partial-onset seizures, myoclonic seizures, and absence seizures. 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione works by binding to a specific site on the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to SV2A, 1-(4-bromophenyl)-3-(heptylamino)-2,5-pyrrolidinedione reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-2-3-4-5-6-11-19-15-12-16(21)20(17(15)22)14-9-7-13(18)8-10-14/h7-10,15,19H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDQLPGEGVIXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(heptylamino)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5219472.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)
![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)

![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)
![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)